An In-Depth Technical Guide to the Properties of Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate
An In-Depth Technical Guide to the Properties of Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate
Preamble: Navigating the Landscape of Benzimidazole Chemistry
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its unique bicyclic structure, comprising a fusion of benzene and imidazole rings, imparts a favorable profile for molecular interactions with various biological targets. This has led to the development of numerous benzimidazole-containing drugs with applications ranging from antiviral to anticancer therapies.
This guide focuses on a specific derivative, methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate . We will delve into its fundamental chemical and physical properties, explore methods for its synthesis, and discuss its spectral characteristics, providing a comprehensive resource for researchers and drug development professionals.
Molecular and Physicochemical Properties
Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate is a small molecule with the chemical formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.2 g/mol . A summary of its key identifiers and computed properties is presented in Table 1.
Table 1: Core Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2849-92-5 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.2 g/mol | [1] |
While extensive experimental data for this specific compound is not widely published, its properties can be inferred from closely related analogs and general principles of benzimidazole chemistry. The presence of the ester functional group and the N-methylated imidazole ring influences its polarity and solubility.
Synthesis of the Benzimidazole Core
The synthesis of the benzimidazole core is a well-established area of organic chemistry, with the most common and versatile method being the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.
General Synthetic Strategy
A plausible and commonly employed synthetic route to methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate would involve a multi-step process. This typically begins with the formation of the benzimidazole ring, followed by N-methylation and esterification, or vice versa. A generalized workflow is depicted in the following diagram:
Caption: Generalized synthetic workflow for benzimidazole-2-carboxylates.
Illustrative Experimental Protocol
Synthesis of 2-methyl-1H-benzimidazole [2]
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Reaction Setup: A mixture of o-phenylenediamine (1.08 g, 10 mmol) and glacial acetic acid (0.60 g, 10 mmol) is prepared.
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Reflux: The mixture is heated under reflux for an appropriate time to facilitate the condensation and cyclization reaction.
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Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated. This often involves neutralization with a base to precipitate the benzimidazole.
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Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield the pure 2-methyl-1H-benzimidazole.
This foundational reaction can be adapted by using an appropriate α-keto acid or ester in place of acetic acid to introduce the carboxylate functionality at the 2-position, and subsequent N-methylation can be achieved using a suitable methylating agent.
Spectral Characterization
The structural elucidation of methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate relies on standard spectroscopic techniques. Although a full experimental dataset for this specific molecule is not publicly available, the expected spectral features can be predicted based on the analysis of closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzo ring, a singlet for the N-methyl group, and a singlet for the ester methyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the imidazole and ester groups.
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¹³C NMR: The carbon NMR spectrum would reveal signals for the aromatic carbons, the carbons of the imidazole ring, the N-methyl carbon, and the ester methyl and carbonyl carbons. The carbonyl carbon of the ester is typically observed in the downfield region of the spectrum. For instance, in a series of related methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates, the ester carbonyl carbon was identified in the range of 165.5–167.1 ppm.[3]
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:
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C-H stretching vibrations for the aromatic and methyl groups.
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C=O stretching of the ester group, typically a strong band around 1700-1730 cm⁻¹.
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C=N and C=C stretching vibrations from the imidazole and benzene rings, respectively.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy group from the ester, followed by the loss of carbon monoxide.
Potential Pharmacological Significance and Applications
The benzimidazole scaffold is a well-recognized "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. While the specific biological activity of methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate has not been extensively reported, its structural motifs suggest several potential areas of pharmacological interest.
Kinase Inhibition
Many benzimidazole derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. The planarity of the benzimidazole ring system allows it to fit into the ATP-binding pocket of many kinases.
Anticancer and Antiviral Activity
The structural similarity of the benzimidazole ring to purine nucleobases allows some derivatives to interfere with the synthesis of nucleic acids, leading to anticancer and antiviral effects.
Other Potential Applications
The broad biological activity of the benzimidazole class of compounds includes anthelmintic, antifungal, antihypertensive, and anticoagulant effects. Further screening of methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate could reveal its potential in these or other therapeutic areas.
The following diagram illustrates the relationship between the core benzimidazole structure and its diverse potential therapeutic applications.
Caption: The benzimidazole core as a scaffold for diverse therapeutic applications.
Conclusion and Future Directions
Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate is a member of the pharmacologically significant benzimidazole family. While detailed experimental characterization of this specific molecule is not extensively documented in the public domain, its properties and potential activities can be inferred from the rich chemistry of its structural analogs. The synthetic routes to the benzimidazole core are well-established, providing a clear path for its preparation and future investigation.
For researchers and drug development professionals, this compound represents a potential building block for the synthesis of more complex molecules with tailored biological activities. Further studies are warranted to fully characterize its physicochemical properties, elucidate its pharmacological profile, and explore its potential as a lead compound in various therapeutic areas. The insights provided in this guide serve as a foundational resource to stimulate and support these future research endeavors.
References
- QP-6704 Safety Data Sheet. Combi-Blocks. [URL not available]
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
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Asghar, M. A., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega, 7(35), 31435–31453. [Link]
